Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C10H17Cl3O2. It is an ester derivative of valeric acid, which is also known as pentanoic acid. This compound is characterized by the presence of a 2-propyl group and a 2,2,2-trichloroethyl group attached to the ester functional group. Valeric acid esters are known for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester typically involves the esterification of valeric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield valeric acid and 2,2,2-trichloroethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Valeric acid and 2,2,2-trichloroethanol.
Reduction: 2-propyl valeric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing valeric acid and 2,2,2-trichloroethanol. Valeric acid can then interact with various biological targets, including enzymes and receptors, to exert its effects. The trichloroethyl group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Valeric acid, 2-propyl-, ethyl ester: Similar structure but with an ethyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, methyl ester: Similar structure but with a methyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, butyl ester: Similar structure but with a butyl group instead of a trichloroethyl group.
Uniqueness
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. The trichloroethyl group also influences the compound’s biological activity and interactions with molecular targets.
Properties
CAS No. |
22632-63-9 |
---|---|
Molecular Formula |
C10H17Cl3O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-propylpentanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-3-5-8(6-4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3 |
InChI Key |
GYNPFWLPLYKDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.